molecular formula C20H23FN4O2S2 B2363241 1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396808-44-8

1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2363241
CAS No.: 1396808-44-8
M. Wt: 434.55
InChI Key: WBEKQKNMSSZAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C20H23FN4O2S2 and its molecular weight is 434.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

One of the key applications of compounds similar to 1-Cyclopentyl-3-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is in anticancer research. A study by Wang et al. (2015) demonstrates that alkylurea derivatives exhibit remarkable anticancer effects and toxicity when orally administrated. Their research shows that the alkylurea moiety in such compounds maintains antiproliferative activity and inhibits PI3Ks and mTOR, suggesting potential as effective anticancer agents with lower toxicity (Wang et al., 2015).

Pharmacological Profiling

Chrovian et al. (2018) explored the pharmacological profiling of pyridine derivatives, which are structurally similar to the queried compound. They developed novel P2X7 antagonists showing potential for mood disorder treatments, further advancing into clinical trials. This indicates the importance of such compounds in developing new therapeutic agents (Chrovian et al., 2018).

Antimicrobial Activities

Bakhite et al. (2004) synthesized thieno[2,3-b]pyridine-2-carboxamides and their derivatives, which were screened for antimicrobial activities. This demonstrates the potential of structurally similar compounds to this compound in combating microbial infections (Bakhite et al., 2004).

Neurological Applications

Research by Brehm et al. (1997) on tetrahydroisothiazolo[5,4-c]pyridin-3-ol derivatives, which are structurally related, shows that these compounds can act as agonists/antagonists at GABAA receptors. This suggests potential applications in neurological research, particularly in understanding and treating disorders related to these receptors (Brehm et al., 1997).

Synthesis of Heterocyclic Compounds

Studies like that of Aly et al. (2008) and Desenko et al. (1998) focus on the synthesis of various heterocyclic compounds, indicating the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Aly et al., 2008), (Desenko et al., 1998).

Properties

IUPAC Name

1-cyclopentyl-3-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S2/c21-13-5-7-15(8-6-13)28-12-18(26)25-10-9-16-17(11-25)29-20(23-16)24-19(27)22-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEKQKNMSSZAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.